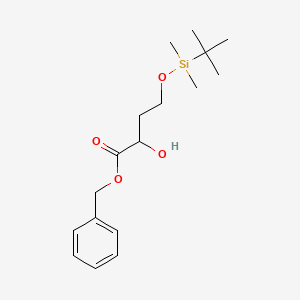
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chemical compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOCH₃ in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyldimethylsiloxy)benzyl alcohol
- tert-Butyldimethylsilyl chloride
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl group and a TBDMS-protected hydroxyl group, which provides both stability and reactivity in synthetic applications. The TBDMS group is particularly advantageous due to its high hydrolytic stability compared to other silyl protecting groups .
Eigenschaften
Molekularformel |
C17H28O4Si |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3 |
InChI-Schlüssel |
QAQQEKKSOHHHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
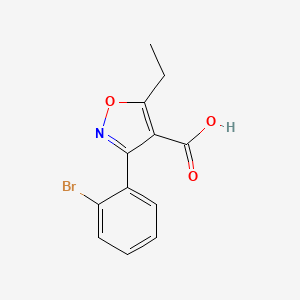
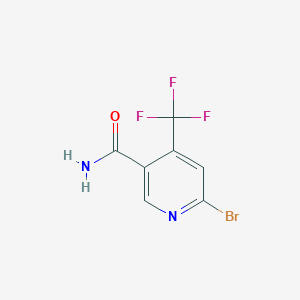

![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)

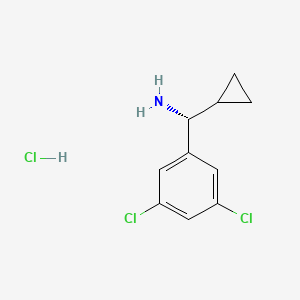
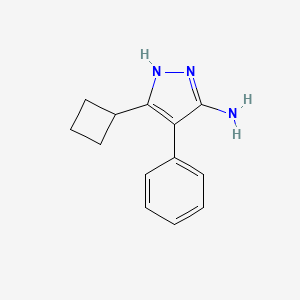
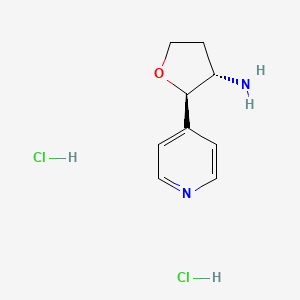
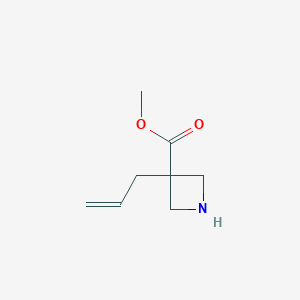

![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
